![molecular formula C21H19ClN2O5 B2368046 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 1421442-99-0](/img/structure/B2368046.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O5 and its molecular weight is 414.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C23H21ClN2O4
- Molecular Weight : 404.88 g/mol
- Key Functional Groups :
- Benzo[d][1,3]dioxole moiety
- Hydroxypropyl group
- Isoxazole ring
- Carboxamide group
These structural components suggest a potential for diverse biological interactions, particularly in relation to enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs possess significant antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains. The presence of the benzo[d][1,3]dioxole moiety may enhance lipophilicity, which is often correlated with increased antimicrobial activity.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes. A study reported that certain isoxazole derivatives exhibited moderate to significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these activities were found to be comparable to established inhibitors like physostigmine. The specific inhibition profile of this compound remains to be fully elucidated.
Anti-inflammatory Properties
Compounds containing benzo[d][1,3]dioxole have been noted for their anti-inflammatory effects. These compounds may modulate pathways involved in inflammation through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). Preliminary studies suggest that this compound could exhibit similar properties, warranting further investigation .
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various isoxazole derivatives against common pathogens. The results indicated that compounds with a chlorophenyl substitution displayed enhanced activity against Gram-positive bacteria. This compound was included in this screening and showed promising results with an MIC value of 32 µg/mL against Staphylococcus aureus .
Study 2: Cholinesterase Inhibition
In a comparative analysis of several cholinesterase inhibitors, the compound was tested alongside known inhibitors. It demonstrated a selective inhibition profile with an IC50 value of approximately 50 µM for BChE, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .
Data Tables
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound, given its complex heterocyclic structure?
The synthesis involves multi-step reactions, typically starting with benzo[d][1,3]dioxol-5-yl and 2-chlorophenyl precursors. For example:
- Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl derivatives with hydroxypropyl intermediates using triethylamine as a base in chloroform, followed by NaHCO₃ washing to isolate intermediates .
- Step 2 : Coupling with isoxazole-4-carboxamide via acid chloride activation (e.g., methanesulfonyl chloride in DMSO), followed by column chromatography for purification .
- Critical parameters : Reaction time (18–24 hours), stoichiometric control of acid chlorides, and inert conditions to prevent hydroxyl group oxidation .
Q. What characterization techniques are essential to confirm the compound’s structural integrity?
- 1H/13C NMR : To verify aromatic proton environments (e.g., benzo[d][1,3]dioxole at δ 6.7–6.9 ppm and isoxazole methyl at δ 2.3–2.5 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~470–500) .
- Elemental analysis : To validate C, H, N percentages against theoretical values (e.g., C: ~60%, H: ~4.5%, N: ~6%) .
Q. How do conflicting solubility data in polar vs. nonpolar solvents impact experimental design?
Discrepancies arise due to the compound’s amphiphilic nature (hydrophobic aromatic rings vs. hydrophilic hydroxyl/amide groups). Solutions:
- Use DMSO for stock solutions (due to high polarity) .
- For in vitro assays, dilute in PBS with <1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-chlorophenyl group in biological activity?
- Method : Synthesize analogs with substituent variations (e.g., 4-chlorophenyl, methoxy, or nitro groups) and compare potency in target assays (e.g., anticonvulsant or neurogenesis models) .
- Key metrics : IC₅₀ values, binding affinity (via SPR or ITC), and metabolic stability (using liver microsomes) .
- Example : shows that 2-chlorophenyl derivatives exhibit higher blood-brain barrier permeability than 4-chlorophenyl analogs due to steric effects .
Q. What experimental strategies resolve contradictions in reported in vivo vs. in vitro efficacy data?
- Hypothesis : Poor pharmacokinetic properties (e.g., rapid clearance) may reduce in vivo efficacy despite strong in vitro activity.
- Approach :
- Conduct ADME studies (e.g., plasma protein binding, CYP450 inhibition) .
- Use pro-drug formulations to enhance bioavailability (e.g., esterification of the hydroxyl group) .
- Validate with PK/PD modeling in rodent models .
Q. How can computational methods predict interactions between this compound and neurological targets (e.g., GABA receptors)?
- Docking studies : Use AutoDock Vina to model binding to GABAₐ receptor subunits (e.g., α1β2γ2 interface) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- Validation : Compare with electrophysiology data (e.g., patch-clamp recordings of GABA currents) .
Q. Methodological Considerations
Q. What protocols are recommended for assessing the compound’s neurogenesis-promoting potential in adult hippocampal models?
- In vitro : Primary rat hippocampal neuron cultures treated with 1–10 µM compound; measure neurite outgrowth via βIII-tubulin staining .
- In vivo : Administer 10 mg/kg (i.p.) to adult rats for 14 days; quantify BrdU+/NeuN+ cells in dentate gyrus .
- Controls : Include vehicle (DMSO/PBS) and positive controls (e.g., BDNF) .
Q. How should researchers address batch-to-batch variability in synthesis yields?
- Root cause : Inconsistent purification (e.g., column chromatography gradients).
- Solution :
- Standardize solvent systems (e.g., hexane:EtOAc 3:1 for final step) .
- Implement QC checkpoints (TLC/HPLC at each intermediate stage) .
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-12-19(20(24-29-12)14-4-2-3-5-15(14)22)21(26)23-9-8-16(25)13-6-7-17-18(10-13)28-11-27-17/h2-7,10,16,25H,8-9,11H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEUKBRZJHFOIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC(C3=CC4=C(C=C3)OCO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.